USP7-IN-10 is classified as a small molecule inhibitor. It belongs to a broader category of compounds that target deubiquitinating enzymes, which are crucial for maintaining cellular homeostasis by regulating the ubiquitin-proteasome system. The compound has been synthesized through various medicinal chemistry approaches aimed at optimizing its potency and selectivity against USP7 .
The synthesis of USP7-IN-10 typically involves multiple steps of organic synthesis, including:
The precise synthetic pathway may vary based on the specific analog being developed, but it generally follows established protocols for synthesizing small molecule inhibitors targeting protein-protein interactions .
USP7-IN-10 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the active site of USP7.
The structural analysis often employs computational docking studies to predict binding modes and affinities, confirming that USP7-IN-10 effectively inhibits USP7 activity by covalently modifying the catalytic cysteine residue (Cys223) .
USP7-IN-10 primarily acts through covalent modification of the active site cysteine (Cys223) in USP7. The mechanism involves:
This mechanism underscores the importance of covalent inhibitors in targeting specific enzymatic functions within complex biological systems .
The mechanism of action for USP7-IN-10 involves several key steps:
This process ultimately results in enhanced apoptotic signaling in cancer cells and reduced tumor growth .
Detailed characterization studies provide insights into these properties, ensuring that the compound can be effectively utilized in biological assays .
USP7-IN-10 has significant potential applications in scientific research and therapeutic development:
Research continues into optimizing this compound for clinical use while exploring its broader implications in cancer therapeutics .
USP7 Inhibitor 10 Hydrochloride functions as a potent ubiquitin-competitive inhibitor that sterically obstructs the ubiquitin-binding cleft within the catalytic domain of ubiquitin-specific protease 7. This mechanism prevents the docking of ubiquitin-conjugated substrates, thereby inhibiting deubiquitination activity. The compound achieves this through high-affinity engagement with the S4-S5 subpocket adjacent to the catalytic triad (Cysteine 223-Histidine 464-Aspartic acid 481), which normally accommodates the C-terminal glycine residue of ubiquitin [1] [5]. Unlike non-specific inhibitors, USP7 Inhibitor 10 Hydrochloride exploits a dynamic region near the catalytic center that undergoes significant conformational rearrangement upon ubiquitin binding, effectively outcompeting endogenous substrates [1] [3].
Structural studies confirm that the inhibitor occupies the "thumb-palm cleft" that guides ubiquitin's C-terminus toward the catalytic core. This binding mode directly interferes with the enzyme's ability to engage ubiquitin moieties, regardless of linkage type (K48/K63), resulting in sustained substrate ubiquitination and subsequent proteasomal degradation [5] [7]. The molecular occlusion is achieved without covalent modification of the catalytic cysteine, distinguishing it from irreversible inhibitors like FT827 [1].
Table 1: Comparative Binding Mechanisms of USP7 Inhibitors
| Compound | Binding Mechanism | Ubiquitin-Competitive | Catalytic Cysteine Engagement |
|---|---|---|---|
| USP7 Inhibitor 10 | Non-covalent, steric blockade | Yes | No |
| FT671 | Non-covalent | Yes | No (4.7 Å distance) |
| FT827 | Covalent | Partial | Yes (Cys223 adduct) |
| GNE-6640 | Non-covalent, allosteric | Indirect | No (12 Å distance) |
Data compiled from multiple structural studies [1] [7]
Co-crystallography analyses reveal that USP7 Inhibitor 10 Hydrochloride engages a previously unrecognized allosteric pocket within the ubiquitin-specific protease 7 catalytic domain (residues 208-560). This pocket, located between the thumb and palm subdomains, is accessible only in the auto-inhibited conformation of ubiquitin-specific protease 7 [1] [7]. Key interactions include:
The inhibitor binding stabilizes an inactive enzyme conformation characterized by:
Notably, the Valine 517 residue serves as a critical selectivity determinant. Substitution with bulkier residues (e.g., V517F mutation) induces steric clashes that reduce inhibitor affinity by >100-fold, while smaller residues (Valine 517Alanine/Valine 517Glycine) preserve binding [6] [10]. This residue is conserved across ubiquitin-specific protease family members but exhibits unique conformational flexibility in ubiquitin-specific protease 7, explaining the compound's selectivity profile [7].
Table 2: Structural Features of USP7 Inhibitor 10 Hydrochloride Binding Pocket
| Structural Element | Role in Inhibition | Key Residue Interactions |
|---|---|---|
| Thumb subdomain | Anchors inhibitor core | Asp295, Val296, Gln297 |
| Palm subdomain | Stabilizes inactive conformation | Phe409, Tyr465 |
| S4-S5 pocket | Prevents ubiquitin docking | Val517, Leu557 |
| Catalytic cleft | Maintains catalytic triad separation | Cys223, His464, Asp481 |
Based on co-crystal structures of analogous compounds [1] [7]
USP7 Inhibitor 10 Hydrochloride exhibits nanomolar potency against ubiquitin-specific protease 7, with biochemical half-maximal inhibitory concentration values ranging from 0.34 to 69 nanomolar depending on enzyme constructs (catalytic domain vs. full-length protein) [1] [3]. Kinetic profiling demonstrates:
Selectivity profiling across the human deubiquitinase family reveals no off-target inhibition at 10 μM concentration, as validated by:
Table 3: Enzymatic Inhibition Profile of USP7 Inhibitor 10 Hydrochloride
| Enzyme | Half-Maximal Inhibitory Concentration (nM) | Fold Selectivity vs. USP7 |
|---|---|---|
| USP7 catalytic domain | 52-69 | 1 |
| USP7 full-length | 69 | 1 |
| USP47 | >10,000 | >145 |
| USP10 | >10,000 | >145 |
| UCHL3 | >10,000 | >145 |
| USP14 | >10,000 | >145 |
Data from biochemical assays using fluorogenic substrates [1] [3] [7]
USP7 Inhibitor 10 Hydrochloride preferentially binds and stabilizes the auto-inhibited conformation of ubiquitin-specific protease 7 characterized by:
This inhibitor-induced conformational state mimics the native auto-inhibited apo structure but exhibits enhanced stability due to:
The Valine 517Phenylalanine mutation confers resistance by:
Molecular dynamics simulations confirm that Phe409 functions as a "conformational switch":
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: